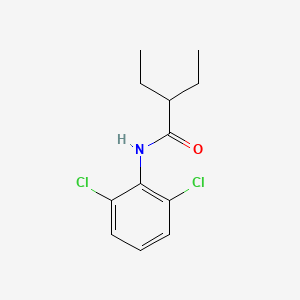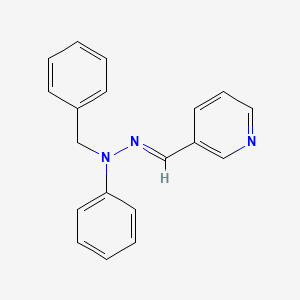
nicotinaldehyde benzyl(phenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinaldehyde benzyl(phenyl)hydrazone (NBPH) is a chemical compound that has garnered significant interest in scientific research due to its unique properties. It is a hydrazone derivative of nicotinaldehyde, which is a key intermediate in the synthesis of various organic compounds. NBPH has been investigated for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of nicotinaldehyde benzyl(phenyl)hydrazone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. nicotinaldehyde benzyl(phenyl)hydrazone has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
nicotinaldehyde benzyl(phenyl)hydrazone has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which are key processes involved in the development of various diseases. nicotinaldehyde benzyl(phenyl)hydrazone has also been shown to inhibit cancer cell proliferation and induce apoptosis in cancer cells. Additionally, nicotinaldehyde benzyl(phenyl)hydrazone has been shown to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of nicotinaldehyde benzyl(phenyl)hydrazone is its high purity and stability, which makes it a reliable compound for use in scientific research. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of nicotinaldehyde benzyl(phenyl)hydrazone is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research of nicotinaldehyde benzyl(phenyl)hydrazone. One potential direction is the development of new drugs based on nicotinaldehyde benzyl(phenyl)hydrazone for the treatment of various diseases. Another direction is the investigation of the mechanism of action of nicotinaldehyde benzyl(phenyl)hydrazone to better understand its biological effects. Additionally, further research is needed to determine the optimal conditions for the use of nicotinaldehyde benzyl(phenyl)hydrazone in various experiments and to identify any potential side effects or limitations of its use.
Conclusion:
In conclusion, nicotinaldehyde benzyl(phenyl)hydrazone is a unique compound with a range of potential applications in scientific research. It has been investigated for its potential use in the development of new drugs for the treatment of various diseases and has been shown to exhibit a range of biological activities. Further research is needed to fully understand the mechanism of action of nicotinaldehyde benzyl(phenyl)hydrazone and to identify any potential limitations or side effects of its use.
Méthodes De Synthèse
The synthesis of nicotinaldehyde benzyl(phenyl)hydrazone involves the reaction of nicotinaldehyde with benzyl(phenyl)hydrazine in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a white crystalline solid with a high purity. The synthesis method has been optimized to improve the yield and purity of nicotinaldehyde benzyl(phenyl)hydrazone, making it a viable candidate for use in scientific research.
Applications De Recherche Scientifique
Nicotinaldehyde benzyl(phenyl)hydrazone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. nicotinaldehyde benzyl(phenyl)hydrazone has been investigated for its potential use in the development of new drugs for the treatment of various diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-benzyl-N-[(E)-pyridin-3-ylmethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-3-8-17(9-4-1)16-22(19-11-5-2-6-12-19)21-15-18-10-7-13-20-14-18/h1-15H,16H2/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKDVNSQSNFYGD-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-(2-benzyl-2-phenylhydrazinylidene)methyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

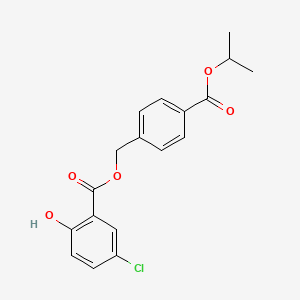
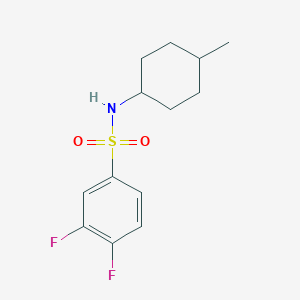
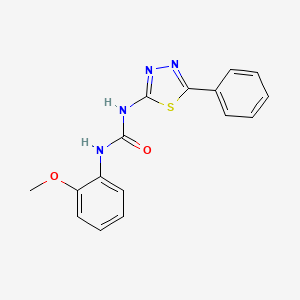
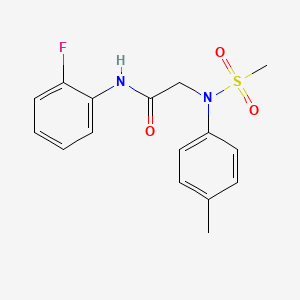

![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)

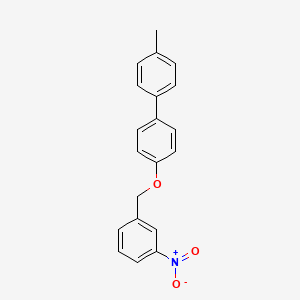
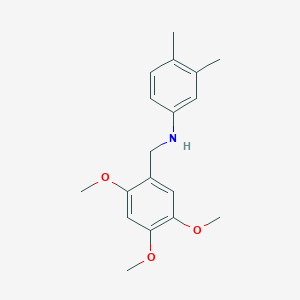


![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)
